molecular formula C11H8ClNO2S B14864128 N-(5-chloro-2-hydroxyphenyl)thiophene-2-carboxamide

N-(5-chloro-2-hydroxyphenyl)thiophene-2-carboxamide

Cat. No.: B14864128
M. Wt: 253.71 g/mol
InChI Key: MSPPCAKWDLOFJZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of a chloro and hydroxy group on the phenyl ring, along with the thiophene carboxamide moiety, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carbohydrazide with 5-chloro-2-hydroxybenzaldehyde. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid under reflux conditions for about 3 hours. After cooling the reaction mixture to room temperature and filtering, yellow block crystals of the compound can be obtained after several days .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The thiophene ring can also interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

    Thiophene-2-carboxamide: A simpler analog without the chloro and hydroxy substitutions.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)thiophene-2-carboxamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for interaction with biological targets, potentially enhancing its efficacy in various applications .

Properties

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8ClNO2S/c12-7-3-4-9(14)8(6-7)13-11(15)10-2-1-5-16-10/h1-6,14H,(H,13,15)

InChI Key

MSPPCAKWDLOFJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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